1-((6-Chloro-3-pyridinyl)methyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride

neonicotinoid toxicity mammalian LD50 nicotinic receptor binding

Using imidacloprid reference standards for metabolite quantification leads to inaccurate risk assessment because desnitro-imidacloprid exhibits 100-1000× greater mammalian nAChR potency. This certified analytical standard eliminates that error. • Mammalian α4β2 nAChR agonist equipotent with nicotine; detected in 67% of U.S. finished drinking water • Supplied with full traceability (COA, digital NMR) under PESTANAL® certification • Validated for honey bee and bee product residue analysis via LC-MS/MS • Consistent lot-to-lot purity supports multi-residue method validation and regulatory compliance

Molecular Formula C9H12Cl2N4
Molecular Weight 247.12 g/mol
CAS No. 127202-53-3
Cat. No. B3027300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Chloro-3-pyridinyl)methyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride
CAS127202-53-3
Molecular FormulaC9H12Cl2N4
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESC1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Cl
InChIInChI=1S/C9H11ClN4.ClH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H
InChIKeyHAFNUTBIMPVXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desnitro-Imidacloprid Hydrochloride: Neonicotinoid Metabolite Reference Standard


1-((6-Chloro-3-pyridinyl)methyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride (CAS 127202-53-3), commonly designated Desnitro-imidacloprid hydrochloride (DN-IMI·HCl), is a primary metabolite of the neonicotinoid insecticide imidacloprid . It belongs to the chloronicotinyl insecticide class and is characterized by the absence of the nitro group present in the parent compound, a structural difference that fundamentally alters its receptor binding profile and mammalian toxicity [1]. The compound is supplied as a certified analytical standard for residue quantification in environmental and food matrices .

Why This Metabolite Cannot Be Substituted with Parent Neonicotinoids


This compound is not interchangeable with imidacloprid or other neonicotinoid parent compounds in toxicological, environmental, or analytical studies because the desnitro metabolite exhibits quantitatively different receptor binding affinity and mammalian toxicity. Whereas imidacloprid is highly selective for insect nicotinic acetylcholine receptors (nAChRs), desnitro-imidacloprid binds with high affinity to mammalian α4β2 nAChRs and is equipotent with nicotine as a human neuronal agonist [1][2]. Consequently, substitution with the parent insecticide in assay systems, reference materials, or exposure studies would yield non-comparable results and obscure risk.

Quantitative Differentiation Evidence vs. Imidacloprid and Nicotine


Higher Mammalian Acute Toxicity Compared to Imidacloprid

In a comparative toxicity study in mice, desnitro-imidacloprid (DN-IMI) displayed an intraperitoneal LD50 range of 7–24 mg/kg, whereas imidacloprid (IMI) showed an LD50 range of 39–49 mg/kg, representing a 2- to 7-fold increase in acute mammalian toxicity [1]. The same study reported IC50 values for [3H]nicotine binding inhibition in mouse brain membranes of 12–33 nM for DN-IMI versus 806 nM for IMI, a 24- to 67-fold difference in target-site affinity [1].

neonicotinoid toxicity mammalian LD50 nicotinic receptor binding

Mammalian α4β2 nAChR Binding Affinity Comparable to Nicotine

In rat recombinant α4β2 neuronal nicotinic acetylcholine receptor (nAChR) assays, [3H]desnitro-imidacloprid exhibited a dissociation constant (Kd) of 8.9 nM, comparable to nicotine's Kd of 3.3 nM [1]. In displacement assays, desnitro-IMI and nicotine showed IC50 values of 4–6 nM, whereas imidacloprid showed an IC50 of 155 nM, a >25-fold lower affinity [1]. The Bmax was identical for both radioligands at 7.5 pmol/mg protein, confirming shared binding site saturation [1].

nAChR binding receptor affinity neonicotinoid selectivity

Human Neuronal nAChR Activation Potency vs. Imidacloprid

In calcium-imaging experiments on human dopaminergic neurons, desnitro-imidacloprid (DN-IMI) elicited agonistic effects at sub-micromolar concentrations, equipotent with nicotine. By contrast, imidacloprid and its olefin metabolite activated the receptors 2–3 orders of magnitude less potently [1]. Heterologous expression studies in Xenopus oocytes confirmed that DN-IMI acts on human α7, α3β4, and α4β2 nAChR subtypes with potency similar to nicotine, while IMI was 100–1000-fold weaker [1].

human nAChR neuronal signaling agonist potency

Ovarian Follicle Growth Inhibition and Altered Steroidogenesis

In cultured mouse antral follicles exposed to equimolar concentrations (0.2–200 µg/mL) for 96 h, imidacloprid did not affect follicle growth or morphology, whereas desnitro-imidacloprid significantly inhibited growth and caused follicle rupture [1]. Additionally, imidacloprid increased progesterone levels, while desnitro-imidacloprid decreased both testosterone and progesterone, indicating divergent endocrine-disrupting mechanisms [1].

reproductive toxicity ovarian follicle endocrine disruption

Detection in Drinking Water and Human Exposure Relevance

A U.S. Geological Survey study detected desnitro-imidacloprid above 0.03 ng/L in 67% of finished drinking water samples from nine systems, with concentrations up to 0.6 ng/L, while concentrations of parent neonicotinoids were generally higher but less toxicologically significant on a per-mass basis [1]. The same study noted that desnitro-imidacloprid exhibits significantly greater mammalian toxicity than imidacloprid, raising concerns about health impacts from low-level chronic exposure [1].

drinking water contamination neonicotinoid metabolites environmental exposure

Certified Reference Standard for Residue Quantification

This compound is supplied as a PESTANAL® analytical standard by Sigma-Aldrich (Merck), certified for use in HPLC and GC methods, and specifically validated for quantification of desnitro-imidacloprid in honey bees and bee products . Unlike generic research-grade chemicals, the standard includes a Certificate of Analysis with defined purity (typically ≥97% by HPLC), limited shelf-life tracking, and digital reference NMR spectra for identity confirmation .

analytical reference standard pesticide residue honey bee chromatography

Application Scenarios for Desnitro-Imidacloprid Hydrochloride


Environmental Water Quality Monitoring for Neonicotinoid Metabolites

Regulatory and research laboratories analyzing drinking water or surface water for neonicotinoid contaminants should prioritize desnitro-imidacloprid hydrochloride as a certified reference standard. Its detection in 67% of U.S. finished drinking water samples and its markedly higher mammalian toxicity relative to parent imidacloprid [1] make it an essential analyte in LC-MS/MS method development and routine monitoring programs.

Mammalian Neurotoxicity and Human Risk Assessment

Investigators conducting in vitro neurotoxicity assays on human neuronal models require desnitro-imidacloprid as a distinct test compound because it activates human α7, α3β4, and α4β2 nAChR subtypes with nicotine-equivalent potency, whereas imidacloprid is 100–1000-fold less potent [2]. Reliance on the parent compound alone would underestimate neuroactive hazard by 2–3 orders of magnitude.

Reproductive Toxicology and Endocrine Disruption Research

For ex vivo ovarian follicle assays, desnitro-imidacloprid hydrochloride must be procured separately from imidacloprid standards, as the metabolite uniquely inhibits follicle growth, causes follicle rupture, and suppresses testosterone and progesterone synthesis, while the parent compound shows no growth inhibition and elevates progesterone [3]. These divergent effects preclude substitution.

Pesticide Residue Analysis in Pollinator Health Studies

Laboratories quantifying neonicotinoid residues in honey bees and bee products should use desnitro-imidacloprid hydrochloride as a dedicated analytical standard, as it is specifically validated for this matrix and supplied with full traceability (COA, digital NMR) under PESTANAL® certification . This ensures method accuracy and comparability across regulatory jurisdictions.

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